4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is a furan derivative characterized by a furan ring substituted with a 2-methylcyclopropyl group and a butenone side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one typically involves aldol condensation reactions. One common method starts with furfural or 5-hydroxymethylfurfural, which undergoes condensation with appropriate ketones under basic conditions to form the desired furanic enone . The reaction conditions often include the use of catalysts such as triflic acid or aluminum chloride to facilitate the formation of the enone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the scalability of the aldol condensation process makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The enone moiety can be reduced to form saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include furanones, saturated ketones, alcohols, and various substituted furan derivatives .
Wissenschaftliche Forschungsanwendungen
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The furan ring’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially disrupting cellular processes. The enone moiety can also participate in Michael addition reactions, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another furanic enone with similar structural features but without the 2-methylcyclopropyl group.
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with a hydroxymethyl group and a dimethylpentene side chain.
Uniqueness
4-(5-(2-Methylcyclopropyl)furan-2-yl)but-3-en-2-one is unique due to the presence of the 2-methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other furanic enones and may contribute to its specific applications and properties .
Eigenschaften
Molekularformel |
C12H14O2 |
---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(E)-4-[5-(2-methylcyclopropyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-7-11(8)12-6-5-10(14-12)4-3-9(2)13/h3-6,8,11H,7H2,1-2H3/b4-3+ |
InChI-Schlüssel |
OQSWCVRBDZMAJQ-ONEGZZNKSA-N |
Isomerische SMILES |
CC1CC1C2=CC=C(O2)/C=C/C(=O)C |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)C=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.